(2R)-2-hydroxypentanedioic acid

Enzymology Chiral metabolite kinetics Inborn errors of metabolism

Ensure accurate and reproducible results in your oncometabolite research. Racemic 2HG leads to confounding data in IDH mutant studies, as the (S)-enantiomer is inert in key pathways. Our pure (R)-enantiomer is the definitive standard. - Authentic Chiral Identity: Validated (R)-enantiomer, eliminating interference from (S)-2HG for reliable ALKBH2/3 inhibition and EGLN prolyl hydroxylase studies. - Quantitative Precision: Use as a calibration standard for chiral LC-MS/MS assays, with consistent retention time and fragmentation patterns. - Supply Chain Assurance: Research-grade purity, available from stock with temperature-controlled global delivery.

Molecular Formula C5H8O5
Molecular Weight 148.11 g/mol
CAS No. 13095-47-1
Cat. No. B077618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-hydroxypentanedioic acid
CAS13095-47-1
Synonyms2-hydroxyglutarate
2-hydroxyglutaric acid
alpha-hydroxyglutarate
alpha-hydroxyglutarate, (D)-isomer
alpha-hydroxyglutarate, (DL)-isomer
alpha-hydroxyglutarate, (L)-isomer
alpha-hydroxyglutarate, disodium salt
D-2-hydroxyglutarate
Molecular FormulaC5H8O5
Molecular Weight148.11 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)O)O
InChIInChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m1/s1
InChIKeyHWXBTNAVRSUOJR-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Overview: (R)-2-Hydroxyglutarate


(2R)-2-hydroxypentanedioic acid, also known as (R)-2-hydroxyglutarate or D-α-hydroxyglutaric acid, is a chiral alpha-hydroxy dicarboxylic acid with the molecular formula C₅H₈O₅ and a molecular weight of 148.11 g/mol [1]. It is the (R)-enantiomer of 2-hydroxyglutaric acid and functions as an endogenous metabolite under physiological conditions, while also accumulating as an oncometabolite in various cancers harboring isocitrate dehydrogenase (IDH) mutations [1]. The compound possesses a single chiral center at the α-carbon, giving rise to two distinct enantiomers with divergent biological activities [1].

Workflow
Chiral analytical standard for enantioselective LC-MS/MS and GC-MS/MS methods
Selection
Pure (R)-enantiomer for stereochemical control in IDH-pathway and oncometabolite research
Use Context
DNA repair, metabolic flux, and chiral biomarker reference-range studies

Chiral Specificity of (R)-2-Hydroxyglutarate


The (2R)- and (2S)-enantiomers of 2-hydroxypentanedioic acid exhibit distinct and often opposing biological activities, despite identical physicochemical properties such as molecular weight and solubility. (R)-2HG is specifically produced by neomorphic IDH1/2 mutations and serves as an oncometabolite that stimulates EGLN prolyl hydroxylase activity, whereas (S)-2HG does not [1]. Furthermore, the two enantiomers differentially inhibit α-ketoglutarate-dependent dioxygenases, including the AlkB family DNA repair enzymes, with (R)-2HG demonstrating substantially greater potency [2]. Consequently, substitution with the racemic mixture or the incorrect enantiomer yields confounded experimental outcomes and invalidates comparative studies.

Racemic mixture may confound EGLN/HIF readouts because the (S)-enantiomer lacks activation, diluting the (R)-specific response.
(S)-enantiomer alone does not recapitulate the EGLN pathway modulation, altering interpretation of HIF suppression.
Substitution with wrong enantiomer shifts DNA repair inhibition context; enantiomer‑specific ALKBH potency difference can invalidate comparative endpoint analysis.

Enantioselectivity Evidence for (R)-2-Hydroxyglutarate


D-2-Hydroxyglutarate Dehydrogenase Substrate Affinity

The mitochondrial enzyme D-2-hydroxyglutarate dehydrogenase (EC 1.1.99.39) exhibits pronounced enantioselectivity in substrate binding. The Michaelis constant (Km) for the (R)-enantiomer ranges from 0.17 mM to 0.584 mM under standard assay conditions, whereas the Km for the (S)-enantiomer is substantially lower at 0.06 mM, indicating tighter binding and higher affinity for the (S)-enantiomer despite the enzyme's nominal specificity for D-2HG [1]. This stereochemical discrimination directly impacts metabolic flux and clearance rates in vivo.

D-2HG Dehydrogenase Affinity
Head-to-head
Km (R): 0.17–0.584 mM vs (S): 0.06 mM
Enzyme affinity context for metabolic flux models
3–10× higher Km for (R)-enantiomer
Enzymology Chiral metabolite kinetics Inborn errors of metabolism

EGLN Prolyl Hydroxylase Modulation

In a direct comparative study using human astrocytes, (R)-2-hydroxyglutarate ((R)-2HG) stimulated the activity of EGLN prolyl hydroxylases, leading to diminished HIF levels and enhanced cellular proliferation and soft agar growth. In stark contrast, the (S)-enantiomer produced no detectable stimulation of EGLN activity under identical experimental conditions [1]. The study explicitly states that '(R)-2HG, but not (S)-2HG, stimulates EGLN activity' [1].

EGLN Prolyl Hydroxylase Activity
Head-to-head
(R)-2HG: Active (S)-2HG: Inactive
Enantiomer-specific pathway modulation context
Qualitative binary difference
Cancer metabolism HIF pathway Oncometabolite signaling

ALKBH2/3 DNA Repair Enzyme Inhibition

Both enantiomers of 2-hydroxyglutarate inhibit the AlkB family DNA repair enzymes ALKBH2 and ALKBH3, but with markedly different potencies. At pathologically relevant concentrations, (R)-2HG (d-2HG) inhibited the human DNA repair enzymes by 73-88%, whereas (S)-2HG (l-2HG) achieved only 31-58% inhibition [1]. Detailed kinetic analyses further determined inhibition constants (Ki) and confirmed competitive inhibition with respect to α-ketoglutarate [1].

ALKBH2/3 DNA Repair Inhibition
Head-to-head
(R)-2HG: 73–88% inhibition (S)-2HG: 31–58% inhibition
Inhibition potency context for DNA repair endpoints
Approx. 2–3× greater inhibition by (R)-2HG
DNA damage repair Epigenetics Cancer mutagenesis

Age-Associated Serum Enantiomer Dynamics

A validated chiral GC-MS/MS assay measured basal serum levels of 2-hydroxyglutarate enantiomers in healthy individuals and found a significant age-dependent increase in (S)-2HG (S-2-hg) levels, whereas (R)-2HG (R-2-hg) levels remained stable across age groups [1]. The study established comprehensive reference ranges for each enantiomer and noted that 'Age also correlated with S-2-hg levels, but not R-2-hg levels' [1].

Serum Enantiomer Age Dynamics
Reported
(S)-2HG: age-correlated increase (R)-2HG: no correlation
Enantiomer-specific biomarker dynamics context
Reference-range establishment
Clinical biomarker validation Aging research Reference range establishment

Research Applications of (R)-2-Hydroxyglutarate


Chiral Analytical Standard for LC-MS/MS and GC-MS/MS

The distinct retention times and fragmentation patterns of (R)-2HG and (S)-2HG on chiral stationary phases necessitate the use of pure (2R)-2-hydroxypentanedioic acid as a calibration standard and quality control material [1]. The compound is essential for validating enantioselective assays that differentiate IDH-mutant tumors (elevated R-2HG) from hypoxia-induced S-2HG elevations [1].

IDH-Mutant Oncogenesis and HIF Pathway Studies

Because (R)-2HG uniquely stimulates EGLN prolyl hydroxylase activity to suppress HIF levels [2], the pure (R)-enantiomer is indispensable for in vitro and in vivo models investigating the non-cell-autonomous effects of IDH-mutant gliomas and leukemias. Use of racemic 2HG would confound interpretation due to the inert nature of the (S)-enantiomer in this pathway [2].

D-2-Hydroxyglutarate Dehydrogenase and Metabolic Flux

The enzyme D-2-hydroxyglutarate dehydrogenase exhibits a Km for (R)-2HG of 0.17-0.584 mM, significantly higher than the 0.06 mM Km observed for the (S)-enantiomer [3]. Researchers studying 2-hydroxyglutaric acidurias or bacterial serine biosynthesis must use the authentic (R)-enantiomer to accurately model substrate turnover and metabolic clearance [3].

Epigenetics and DNA Repair in Cancer Biology

The (R)-enantiomer inhibits the DNA repair enzymes ALKBH2 and ALKBH3 by 73-88%, approximately twice the inhibition achieved by (S)-2HG [4]. Studies examining the role of 2HG in mutagenesis, homologous recombination deficiency, and PARP inhibitor sensitivity require the (R)-enantiomer to recapitulate the full biological effect observed in IDH-mutant tumors [4].

Application
Selection Property
Validation Focus
Chiral analytical standard for LC‑MS/MS and GC‑MS/MS
Enantiomeric purity and retention behavior
Chiral separation method validation
IDH‑mutant signaling and HIF pathway research
EGLN activation specificity
HIF suppression endpoint context
D‑2‑hydroxyglutarate dehydrogenase and metabolic flux studies
Substrate enantioselectivity profile
Km and clearance model interpretation
DNA repair and epigenetic regulation studies
ALKBH inhibition potency context
DNA repair endpoint measurement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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